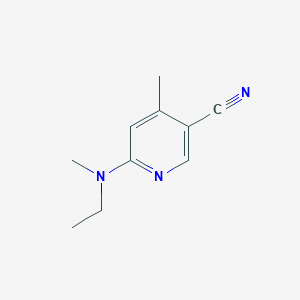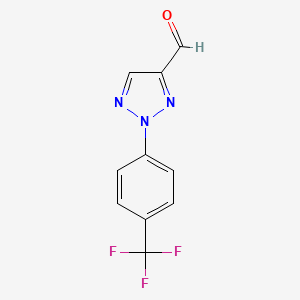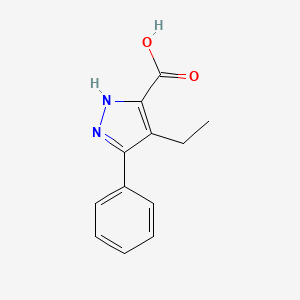
6-(Ethyl(methyl)amino)-4-methylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Ethyl(methyl)amino)-4-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an ethyl(methyl)amino group attached to the 6th position and a methyl group attached to the 4th position of the nicotinonitrile ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethyl(methyl)amino)-4-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methylnicotinonitrile with ethyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.
化学反応の分析
Types of Reactions
6-(Ethyl(methyl)amino)-4-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl(methyl)amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nicotinonitrile derivatives.
科学的研究の応用
6-(Ethyl(methyl)amino)-4-methylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(Ethyl(methyl)amino)-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 6-(Methylamino)-4-methylnicotinonitrile
- 6-(Ethylamino)-4-methylnicotinonitrile
- 4-Methylnicotinonitrile
Uniqueness
6-(Ethyl(methyl)amino)-4-methylnicotinonitrile is unique due to the presence of both ethyl and methyl groups on the amino substituent, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
特性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
6-[ethyl(methyl)amino]-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H13N3/c1-4-13(3)10-5-8(2)9(6-11)7-12-10/h5,7H,4H2,1-3H3 |
InChIキー |
RTOIZIFPPKBHQM-UHFFFAOYSA-N |
正規SMILES |
CCN(C)C1=NC=C(C(=C1)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11809148.png)





![2-Methyl-3-(methylthio)-4-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11809184.png)




![7-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809212.png)
